molecular formula C13H21NO3 B15297240 Tert-butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate

Tert-butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B15297240
M. Wt: 239.31 g/mol
InChI Key: PGWBDWLVHBDDKM-UHFFFAOYSA-N
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Description

Tert-butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound is characterized by a spiro[3.3]heptane core, which is a bicyclic structure where two rings are connected through a single atom, creating a rigid and stable framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate typically involves the reaction of di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate with oxalic acid . The reaction is carried out under inert gas conditions, such as nitrogen or argon, at a temperature range of 2-8°C to ensure the stability of the intermediate and final products .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic core or the tert-butyl ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

Tert-butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure provides a rigid framework that can interact with enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate
  • Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate

Uniqueness

Tert-butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate stands out due to its unique spirocyclic structure, which imparts rigidity and stability. This structural feature makes it a valuable building block for the synthesis of complex molecules and materials. Additionally, its potential bioactivity and versatility in various chemical reactions further enhance its significance in scientific research .

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-10(7-13)4-5-15/h5,10H,4,6-9H2,1-3H3

InChI Key

PGWBDWLVHBDDKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)CC=O

Origin of Product

United States

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